1-Cyclopentyl-4-nitrosopiperazine chemical properties
1-Cyclopentyl-4-nitrosopiperazine chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 1-Cyclopentyl-4-nitrosopiperazine
Abstract
1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) compound of significant interest in the pharmaceutical industry, primarily recognized as a potential genotoxic impurity in drug substances derived from piperazine (B1678402).[1][2] This technical guide provides a comprehensive overview of its core chemical properties, analytical methodologies, toxicological profile, and handling procedures. The information is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control, safety assessment, and regulatory compliance.
Chemical and Physical Properties
1-Cyclopentyl-4-nitrosopiperazine is a derivative of piperazine characterized by a cyclopentyl group on one nitrogen atom and a nitroso group on the other.[3] Its chemical structure and properties are crucial for developing analytical methods for its detection and quantification.
Chemical Identifiers
A summary of the key chemical identifiers for 1-Cyclopentyl-4-nitrosopiperazine is presented in Table 1.
| Identifier | Value | Reference |
| IUPAC Name | 1-cyclopentyl-4-nitrosopiperazine | [4][5] |
| CAS Number | 61379-66-6 | [4][6][7][8] |
| Molecular Formula | C₉H₁₇N₃O | [4][6][7][8] |
| Synonyms | CPNP, Piperazine, 1-cyclopentyl-4-nitroso- | [6][8] |
| InChI | InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2 | [4][6] |
| InChIKey | JSRLIZBFYXZPLC-UHFFFAOYSA-N | [4] |
| SMILES | O=NN1CCN(CC1)C2CCCC2 | [5][6][7] |
Physicochemical Properties
The physicochemical data for 1-Cyclopentyl-4-nitrosopiperazine are critical for its handling, analysis, and storage. These properties are summarized in Table 2. There are some discrepancies in the reported physical state, with some sources describing it as a liquid and others as a solid.[9]
| Property | Value | Reference |
| Molecular Weight | 183.25 g/mol | [4][6][7][10] |
| Appearance | Colorless to Yellow to Orange clear liquid | |
| Light Orange to Orange Oil / Solid | [9] | |
| Boiling Point | 318.0 ± 35.0 °C (Predicted) | [9][10] |
| Flash Point | 146 °C | |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [9][10] |
| Purity | >95.0% (GC) | [6] |
Solubility and Storage
Proper storage and handling are paramount due to the compound's sensitivity.[3] Table 3 outlines the solubility and recommended storage conditions.
| Parameter | Details | Reference |
| Solubility | Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly) | [11] |
| Storage | Refrigerated (0-10°C), Amber Vial, -20°C Freezer | [10][11] |
| Stability | Light Sensitive, Air Sensitive, Heat Sensitive | [3][11] |
| Handling | Store under inert gas |
Toxicological Profile and Mechanism of Action
As a nitrosamine, CPNP is classified as a potential carcinogen.[1] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B agent, indicating it is possibly carcinogenic to humans.[1] Its genotoxicity stems from its metabolic activation, a critical pathway for professionals in drug safety to understand.
Metabolic Activation Pathway
The primary mechanism for the bioactivation of nitrosamines like CPNP is through α-hydroxylation by Cytochrome P450 (CYP) enzymes.[1] This enzymatic reaction initiates a cascade that ultimately produces highly reactive electrophilic intermediates capable of alkylating DNA, leading to mutations and potentially initiating carcinogenesis.[1]
Experimental Protocols
The quantification of CPNP as a drug substance-related impurity is a critical quality control step.[1] The following is a representative experimental protocol for the determination of CPNP in a pharmaceutical drug product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from methodologies for similar nitrosamine impurities.[12]
Quantification of CPNP in a Drug Product by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) impurity in a pharmaceutical formulation.
Materials and Reagents:
-
1-Cyclopentyl-4-nitrosopiperazine (CPNP) reference standard
-
Isotopically labeled internal standard (e.g., CPNP-d4), if available
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium (B1175870) formate (B1220265) (AR grade)
-
Ammonium hydroxide (B78521) (AR grade)
-
Drug product to be tested
-
0.2 µm PVDF syringe filters
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sonicator
Methodology:
-
Preparation of Solutions:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.[12]
-
Mobile Phase B: Methanol.
-
Diluent: 80:20 (v/v) Methanol:Water.[12]
-
CPNP Stock Solution (100 µg/mL): Accurately weigh 10 mg of CPNP reference standard and dissolve in 100 mL of Diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the CPNP Stock Solution with the Diluent to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Solution: If used, prepare a solution of the labeled IS in the Diluent at a constant concentration (e.g., 10 ng/mL).[12]
-
-
Sample Preparation:
-
Accurately weigh a portion of the powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[12]
-
Add 5 mL of Diluent (spiked with IS if used).
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 10 minutes to facilitate extraction.[12]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[12]
-
Filter the supernatant through a 0.2 µm PVDF filter into an HPLC vial for analysis.[12]
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 10% B (re-equilibration)
-
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for CPNP (e.g., m/z 184.1 -> 154.1) and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of CPNP to the IS against the concentration of the working standards.
-
The linearity of the curve should be confirmed (r² > 0.99).[12]
-
Determine the concentration of CPNP in the sample solution from the calibration curve and calculate the final amount in the drug product (e.g., in ng/g or ppm).
-
Analytical Workflow
The logical flow for analyzing CPNP as a pharmaceutical impurity involves several key stages, from initial risk assessment to final reporting. This ensures a systematic and compliant approach to impurity control.
References
- 1. 1-Cyclopentyl-4-nitrosopiperazine|CAS 61379-66-6 [benchchem.com]
- 2. 1-Cyclopentyl-4-nitrosopiperazine (CPNP) | Manasa Life Sciences [manasalifesciences.com]
- 3. CAS 61379-66-6: 1-Cyclopentyl-4-nitrosopiperazine [cymitquimica.com]
- 4. 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. 1-Cyclopentyl-4-nitrosopiperazine | LGC Standards [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Piperazine, 1-cyclopentyl-4-nitroso- (9CI) CAS#: 61379-66-6 [m.chemicalbook.com]
- 10. 61379-66-6 CAS MSDS (Piperazine, 1-cyclopentyl-4-nitroso- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Naarini Molbio Pharma [naarini.com]
- 12. hsa.gov.sg [hsa.gov.sg]
